molecular formula C9H9ClN2S B1500288 6-chloro-N-ethylbenzo[d]thiazol-2-amine

6-chloro-N-ethylbenzo[d]thiazol-2-amine

Cat. No.: B1500288
M. Wt: 212.7 g/mol
InChI Key: PQVZYNJHMBBWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-ethylbenzo[d]thiazol-2-amine (CAS 685124-12-3) is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized for its diverse and potent pharmacological activities. With a molecular formula of C9H9ClN2S and a molecular weight of 212.70 g/mol, this compound serves as a valuable chemical intermediate and a potential pharmacophore in medicinal chemistry research and drug discovery programs. Benzothiazole derivatives, such as this one, have garnered significant research interest due to their remarkable biological profiles. They have demonstrated potent and selective antitumor properties across various human cancer cell lines, including breast, lung, and colon cancers . The core benzothiazole structure is also known to exhibit anti-inflammatory activity, with some derivatives shown to significantly reduce the levels of key inflammatory cytokines like IL-6 and TNF-α, which are implicated in the tumor microenvironment . The mechanism of action for bioactive benzothiazoles is multifaceted and an active area of investigation. Research on related analogues indicates potential involvement of key cellular signaling pathways, such as the simultaneous inhibition of AKT and ERK, which are crucial for cell survival and proliferation . Other studied mechanisms include interaction with receptor tyrosine kinases and influence on the PI3K/Akt/mTOR pathway . This compound is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.7 g/mol

IUPAC Name

6-chloro-N-ethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H9ClN2S/c1-2-11-9-12-7-4-3-6(10)5-8(7)13-9/h3-5H,2H2,1H3,(H,11,12)

InChI Key

PQVZYNJHMBBWEX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the benzothiazole ring or the N-alkyl/aryl group. These modifications impact physicochemical properties and bioactivity:

Compound Substituents Key Features Reference
6-Chloro-N-methylbenzo[d]thiazol-2-amine N-methyl, 6-Cl Lower lipophilicity than N-ethyl analog; used in kinase inhibitor studies
6-Bromo-N-methylbenzo[d]thiazol-2-amine N-methyl, 6-Br Bromine increases molecular weight and polarizability; moderate bioactivity
6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole) 6-CF3O, NH2 Approved for ALS; trifluoromethoxy enhances metabolic stability
N-Phenylbenzo[d]thiazol-2-amine N-phenyl, no halogen Higher melting point (156–158°C); reduced solubility
5,6-Dichlorobenzo[d]thiazol-2-amine 5-Cl, 6-Cl, NH2 Increased halogenation improves antimicrobial potency

Key Trends :

  • N-Alkyl vs. N-Aryl : N-ethyl and N-methyl analogs exhibit better solubility than N-aryl derivatives due to reduced crystallinity .
  • Halogen Effects : Chloro and bromo substituents enhance electron-withdrawing effects, improving binding to enzymes like urease or kinases .
  • Bulkier Groups : Trifluoromethoxy groups (e.g., riluzole) increase metabolic stability and bioavailability .
Nitric Oxide (NO) Scavenging:
  • 6-Bromobenzo[d]thiazol-2-amine : IC50 = 57.8 µg/mL (moderate activity) .
  • 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) : IC50 = 38.9 µg/mL (higher potency due to electron-donating methoxy group) .
  • N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4) : IC50 = 46.5 µg/mL (acetylation improves activity) .
Antimicrobial and Antitubercular Activity:
  • 6-Thiocyanatobenzo[d]thiazol-2-amine : Synthesized as a precursor for antitubercular agents; thiocyanate group enhances membrane penetration .
  • 6-Chloro-N-[3,4-disubstituted-thiazol-2-ylidene]benzothiazol-2-amine (BT16) : Exhibits antitubercular activity (MIC < 1 µg/mL) .
Antioxidant Activity:
  • Fluorinated Pyrazoline Derivatives : 7-Chloro-6-fluorobenzo[d]thiazol-2-amine derivatives show DPPH radical scavenging >70% at 100 µg/mL .

Key Observations :

  • Reductive amination (e.g., NaBH4/EtOH) is effective for N-alkylation .
  • Suzuki coupling enables aryl group introduction at position 6 .

Preparation Methods

Starting Material Preparation: 2-Amino-6-chlorobenzenethiol

The synthesis generally begins with 2-amino-6-chlorobenzenethiol, which serves as the precursor for the benzothiazole ring formation. This compound can be prepared by chlorination of 2-aminobenzenethiol or by direct substitution reactions on benzenethiol derivatives.

Cyclization to 6-chlorobenzo[d]thiazol-2-amine

The cyclization step involves the reaction of 2-amino-6-chlorobenzenethiol with suitable reagents such as bromine and ammonium thiocyanate under acidic conditions to form the benzothiazole ring. This step yields 6-chlorobenzo[d]thiazol-2-amine as an intermediate.

  • For example, the reaction of aniline derivatives with acetic acid in the presence of bromine and ammonium thiocyanate leads to 2-amino-6-thiocyanatobenzo[d]thiazole, which upon further treatment can yield 6-chlorobenzo[d]thiazol-2-amine derivatives.

Introduction of the N-Ethyl Group

The N-ethyl substitution on the 2-amine position is typically introduced via alkylation reactions. One common approach is the reaction of 6-chlorobenzo[d]thiazol-2-amine with ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions to substitute the hydrogen of the amino group with an ethyl group.

Alternatively, reductive amination can be employed, where 6-chlorobenzo[d]thiazol-2-amine is reacted with acetaldehyde followed by reduction to yield the N-ethyl derivative.

Use of 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide Intermediate

An advanced synthetic route includes the preparation of 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide intermediate, which can be further reacted with nucleophilic ethyl amines to introduce the ethyl group at the nitrogen.

  • For instance, the reaction sequence from 2-amino-6-thiocyanatobenzo[d]thiazole with chloroacetyl chloride produces the chloroacetamide intermediate, which can be aminated to afford N-ethyl derivatives.

Reaction Conditions and Catalysts

  • Solvents such as ethanol or dimethylformamide (DMF) are commonly used.
  • Catalysts or bases like piperidine or sodium methoxide facilitate condensation or substitution reactions.
  • Temperature control is critical, with many reactions performed at room temperature or slightly elevated temperatures (e.g., 50–100 °C).
  • Reaction times vary from several hours to overnight depending on the step.

Representative Reaction Scheme (Summary)

Step Reactants Conditions Product
1 2-Amino-6-chlorobenzenethiol + bromine + ammonium thiocyanate Acidic medium, RT 2-Amino-6-thiocyanatobenzo[d]thiazole
2 2-Amino-6-thiocyanatobenzo[d]thiazole + chloroacetyl chloride RT, organic solvent 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide
3 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide + ethylamine Base, RT to 50 °C This compound

Analytical Data and Yields

  • Yields for benzothiazole derivatives typically range from 40% to 90%, depending on reaction conditions and purification methods.
  • Characterization is confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry.
  • For example, IR spectra show characteristic -NH stretching near 3380 cm^-1 and C=N stretching around 1590 cm^-1.
  • ^1H NMR signals for the ethyl group typically appear as a triplet (CH3) and quartet (CH2) in the 1–3 ppm range, confirming N-ethyl substitution.

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Limitations
Direct alkylation of 6-chlorobenzo[d]thiazol-2-amine Ethyl halides, base Simple, direct Possible over-alkylation, side reactions
Reductive amination of 6-chlorobenzo[d]thiazol-2-amine Acetaldehyde, reducing agent High selectivity Requires careful control of reduction step
Intermediate chloroacetamide route Chloroacetyl chloride, ethylamine Versatile, allows further functionalization Multi-step, longer synthesis time

Research Findings and Optimization

  • Recent studies emphasize the importance of mild reaction conditions to preserve the integrity of the benzothiazole ring and avoid dehalogenation.
  • Use of green solvents and solvent-free conditions have been explored to enhance sustainability.
  • Catalysts such as piperidine have been shown to improve yields in Knoevenagel-type condensations relevant to benzothiazole derivative synthesis.
  • Optimization of reaction times and temperatures has led to improved purity and yield of N-ethyl substituted benzothiazoles.

This detailed overview synthesizes diverse research findings on the preparation of this compound, highlighting key synthetic routes, reaction conditions, and analytical confirmations. The methods focus on strategic chlorination, ring closure, and selective N-ethylation to achieve the target compound with good efficiency and reproducibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N-ethylbenzo[d]thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclocondensation of 2-amino-6-chlorobenzothiazole with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) under reflux in a polar aprotic solvent like DMF. Microwave-assisted synthesis can improve yields (e.g., 70–85%) and reduce reaction time compared to conventional heating .
  • Critical Parameters : Temperature control (80–100°C), stoichiometric ratios (1:1.2 amine:alkylating agent), and solvent selection (DMF or acetonitrile) significantly influence purity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How can the structure of this compound be confirmed experimentally?

  • Spectroscopic Techniques :

  • ¹H NMR : Look for a singlet at δ 2.8–3.2 ppm (N–CH₂CH₃), aromatic protons at δ 7.1–7.9 ppm, and NH resonance (exchangeable, δ 5.5–6.0 ppm) .
  • IR : Characteristic peaks include N–H stretch (~3350 cm⁻¹), C=N/C–S (1550–1600 cm⁻¹), and C–Cl (690–750 cm⁻¹) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 213.02 (C₉H₁₀ClN₂S) confirms molecular weight .

Q. What are the key physicochemical properties of this compound?

  • Melting Point : 121–123°C (varies with purity and crystalline form) .
  • Solubility : Moderately soluble in DMSO, chloroform, and dichloromethane; poorly soluble in water .
  • Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the thiazole ring .

Advanced Research Questions

Q. How does the chloro substituent at the 6-position influence electronic properties compared to other halogenated analogs?

  • Computational Insights : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the Cl substituent increases electron-withdrawing effects, lowering the HOMO-LUMO gap compared to fluoro or bromo analogs. This enhances electrophilicity, impacting reactivity in cross-coupling reactions .
  • Experimental Validation : Compare Hammett σ constants (Cl: σₚ = +0.23) to predict substituent effects on reaction rates .

Q. What computational methods are suitable for predicting the compound’s reactivity in biological or catalytic systems?

  • Recommended Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) based on the chloro group’s van der Waals radius and electrostatic potential .
  • TDDFT : Predict UV-Vis spectra for photochemical applications .
    • Data Contradiction Tip : If experimental results deviate from simulations, re-evaluate solvent effects or consider hybrid functionals (e.g., CAM-B3LYP) for better accuracy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antimicrobial efficacy (e.g., Staphylococcus aureus MIC: 8–32 µg/mL) may arise from assay conditions (pH, inoculum size). Standardize protocols per CLSI guidelines and validate via dose-response curves .
  • Statistical Tools : Use ANOVA to assess variability across replicates or labs; consider logP differences due to solvent choice in stock solutions .

Q. How to design a structure-activity relationship (SAR) study for optimizing antimicrobial activity?

  • Strategy :

Analog Synthesis : Replace Cl with Br, F, or methyl groups to modulate lipophilicity .

Bioassay : Test against Gram-positive/negative panels with ciprofloxacin as a control .

QSAR Modeling : Correlate logP, polar surface area, and MIC values using partial least squares regression .

  • Key Finding : Chloro derivatives often show superior membrane permeability due to balanced hydrophobicity .

Methodological Tables

Table 1 : Comparison of Halogen Substituent Effects on Benzothiazole Derivatives

Substituentσₚ (Hammett)HOMO-LUMO Gap (eV)Antimicrobial MIC (µg/mL)
6-Cl+0.234.88–32
6-Br+0.264.716–64
6-F+0.065.164–128
Data sourced from DFT calculations and experimental bioassays .

Table 2 : Key Spectral Benchmarks for Structural Confirmation

TechniqueExpected SignalReference Compound
¹H NMR (CDCl₃)δ 7.65 (d, J=8.5 Hz, H-5), δ 3.01 (q, N–CH₂)
IR (KBr)3350 cm⁻¹ (N–H), 750 cm⁻¹ (C–Cl)
HRMS (ESI+)m/z 213.02 [M+H]⁺

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